异萨莫坦半富马酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isamoltane hemifumarate is a selective antagonist of the 5-HT1B receptor, with an IC50 of 39 nM for inhibiting the binding of [125I]ICYP to 5-HT1B recognition sites in rat brain membranes . It also has affinity for β-adrenergic receptors .

Molecular Structure Analysis

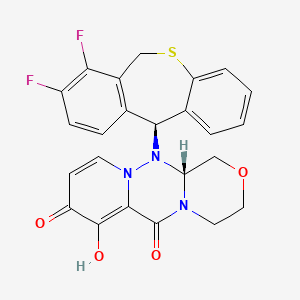

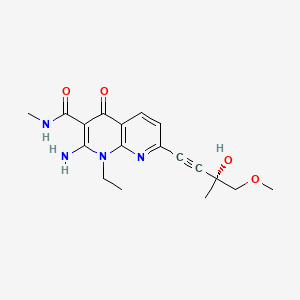

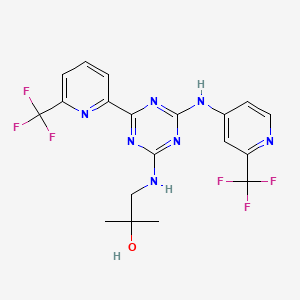

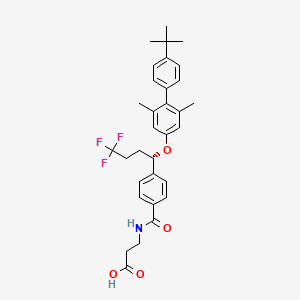

The molecular formula of Isamoltane hemifumarate is C36H48N4O8 . The molecular weight is 664.8 g/mol . The IUPAC name is (E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol .Physical And Chemical Properties Analysis

The physical and chemical properties of Isamoltane hemifumarate include a molecular weight of 664.8 g/mol, a hydrogen bond donor count of 6, a hydrogen bond acceptor count of 10, and a rotatable bond count of 16 . The exact mass is 664.34721450 g/mol, and the monoisotopic mass is also 664.34721450 g/mol .科学研究应用

5-HT1B Antagonist

Isamoltane hemifumarate is a 5-HT1B antagonist . It has approximately 30-fold selectivity over 5-HT1A . This makes it a valuable tool in the study of serotonin (5-HT) receptors, particularly the 5-HT1B subtype.

β-Adrenergic Receptor Affinity

In addition to its action on 5-HT1B receptors, Isamoltane hemifumarate also possesses affinity for β-adrenergic receptors . This dual action can be useful in research contexts where both serotonin and adrenergic systems are of interest.

Anxiolytic Effects

Isamoltane has been found to have anxiolytic effects in rodents . This suggests potential applications in the study of anxiety disorders and the development of new anxiolytic treatments.

Selectivity Over 5-HT1A

Isamoltane hemifumarate has about five times the potency for the 5-HT1B receptor over the 5-HT1A receptor . This selectivity can be useful in distinguishing the roles of these two closely related receptor subtypes.

Serotonin Activation of Hypothalamic Neuronal Cells

Research has shown that Isamoltane hemifumarate can be used to study the serotonin activation of immortalized hypothalamic neuronal cells through the 5-HT1B serotonin receptor .

Genotoxicity Assays

Isamoltane hemifumarate has been used in high-throughput genotoxicity assays to identify antioxidants as inducers of DNA damage response and cell death .

作用机制

Target of Action

Isamoltane hemifumarate primarily targets the 5-HT1B receptor and the β-adrenoceptor . The 5-HT1B receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, also known as 5-hydroxytryptamine (5-HT). The β-adrenoceptor is a type of adrenergic receptor that interacts with the hormone adrenaline.

Mode of Action

Isamoltane hemifumarate acts as a selective antagonist of the 5-HT1B receptor . This means it binds to the receptor and blocks its activation by serotonin. It inhibits the binding of [125I]ICYP to 5-HT1B recognition sites in rat brain membranes with an IC50 of 39 nM . Additionally, Isamoltane hemifumarate is also a β-adrenoceptor ligand, with an IC50 of 8.4 nM .

Biochemical Pathways

Isamoltane hemifumarate affects the serotonin and adrenergic signaling pathways. By blocking the 5-HT1B receptor, it can modulate the effects of serotonin in the brain. It also interacts with the β-adrenoceptor, which plays a role in the body’s response to stress and panic .

Result of Action

Isamoltane hemifumarate shows anxiolytic activity , meaning it can reduce anxiety It reduces 5-HTP accumulation in the striatum .

安全和危害

Safety measures for handling Isamoltane hemifumarate include wearing safety goggles with side-shields, protective gloves, and impervious clothing . Suitable respiratory protection should be used, and the product should be kept away from drains, water courses, or the soil . Clean spillages in a safe way as soon as possible .

属性

IUPAC Name |

(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H22N2O2.C4H4O4/c2*1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18;5-3(6)1-2-4(7)8/h2*3-10,13-14,17,19H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHSBYUSDSJLAQ-WXXKFALUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the primary mechanism of action of isamoltane hemifumarate?

A1: Isamoltane hemifumarate acts as a selective antagonist of the 5-hydroxytryptamine 1B (5-HT1B) receptor [1, 2, 3]. This means it binds to this receptor subtype and blocks the actions of serotonin (5-HT), preventing it from exerting its effects.

Q2: What role does the 5-HT1B receptor play in the context of the studies provided?

A2: Research suggests that the 5-HT1B receptor is involved in various physiological processes, including nociception (pain perception) and cerebral blood flow regulation.

Q3: How does blocking the 5-HT1B receptor with isamoltane hemifumarate affect intracellular signaling?

A3: Research using a hypothalamic neuronal cell model demonstrated that isamoltane hemifumarate effectively attenuated the decrease in forskolin-induced cAMP levels and the increase in intracellular calcium (Ca2+) typically triggered by 5-HT1B receptor activation [2]. This highlights the compound's ability to interfere with downstream signaling pathways associated with this receptor.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。